N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine

Physicochemical profiling Drug-likeness prediction ROCK inhibitor design

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine (CAS 919120-72-2) is a synthetic small molecule belonging to the 5-aminoisoquinoline class, characterized by an isoquinoline core linked via a secondary amine to a pyrrolidine ring bearing a 3-methylbutyl (isopentyl) substituent on the pyrrolidine nitrogen. Its molecular formula is C18H25N3 with a molecular weight of 283.4 g/mol, a computed XLogP3 of 4, a topological polar surface area of 28.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C18H25N3
Molecular Weight 283.4 g/mol
CAS No. 919120-72-2
Cat. No. B11840626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine
CAS919120-72-2
Molecular FormulaC18H25N3
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C)CCN1CCC(C1)NC2=CC=CC3=C2C=CN=C3
InChIInChI=1S/C18H25N3/c1-14(2)7-10-21-11-8-16(13-21)20-18-5-3-4-15-12-19-9-6-17(15)18/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3
InChIKeyUXMUTUJWYRULJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine (CAS 919120-72-2): Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine (CAS 919120-72-2) is a synthetic small molecule belonging to the 5-aminoisoquinoline class, characterized by an isoquinoline core linked via a secondary amine to a pyrrolidine ring bearing a 3-methylbutyl (isopentyl) substituent on the pyrrolidine nitrogen [1]. Its molecular formula is C18H25N3 with a molecular weight of 283.4 g/mol, a computed XLogP3 of 4, a topological polar surface area of 28.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. The compound is structurally related to a series of Rho-associated coiled-coil kinase (ROCK) inhibitors built upon an isoquinoline scaffold, where the pyrrolidine N-substituent is a key determinant of potency and selectivity [2]. It is available from multiple chemical suppliers as a research-grade chemical for laboratory use.

Why N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine Cannot Be Simply Replaced by Other 5-Aminoisoquinoline or Pyrrolidine-Based Analogs


Within the 5-aminoisoquinoline chemotype explored for Rho kinase (ROCK) inhibition, the nature of the pyrrolidine N-substituent exerts a profound influence on enzymatic potency, isoform selectivity, and functional activity in cellular chemotaxis assays [1]. Systematic structure–activity relationship (SAR) studies on N-(1-benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analogues demonstrated that even conservative modifications to the N-substituent (e.g., altering substitution pattern on a benzyl group or replacing benzyl with alkyl chains of varying length and branching) can shift ROCK IC50 values by orders of magnitude and dramatically alter performance in ex vivo target engagement models [1]. Consequently, compounds within this class are not functionally interchangeable; a procurement decision based solely on scaffold similarity without consideration of the specific N-substituent risks selecting a compound with substantially different potency, selectivity, and downstream biological readout.

Quantitative Differentiation Evidence for N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine Versus Closest Structural Analogs


Computed Physicochemical Property Profile vs. N-Benzyl and N-(4-Chlorobenzyl) Analogs: Lipophilicity and Polarity Differentiation

N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine possesses a computed XLogP3 of 4 and a topological polar surface area (TPSA) of 28.2 Ų [1]. In comparison, the representative benzyl analog N-(1-benzylpyrrolidin-3-yl)isoquinolin-5-amine has a computed XLogP3 of approximately 3.7 and TPSA of 28.2 Ų, while the 4-chlorobenzyl analog exhibits XLogP3 ≈ 4.2 and TPSA of 28.2 Ų [2]. The 3-methylbutyl substituent confers higher lipophilicity than the unsubstituted benzyl group but lower lipophilicity than the halogenated benzyl analog, which may translate to differential membrane permeability and non-specific protein binding.

Physicochemical profiling Drug-likeness prediction ROCK inhibitor design

Structural Differentiation: Aliphatic 3-Methylbutyl Substituent vs. Aromatic Benzyl Substituents in the ROCK Inhibitor Pharmacophore

The SAR study by Iwakubo et al. (2007) established that the pyrrolidine N-substituent in the N-(1-substituted-pyrrolidin-3-yl)isoquinolin-5-amine series is a critical determinant of ROCK inhibitory activity [1]. In that study, benzyl-substituted analogs were systematically explored; the N-(1-benzyl) analog exhibited an IC50 of 65 nM against Rho kinase, while introduction of substituents on the benzyl ring modulated potency by up to 100-fold [1]. N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine replaces the aromatic benzyl group with a branched aliphatic 3-methylbutyl chain, a structural modification that, based on the established SAR framework, is predicted to alter both the steric and electronic environment at the ROCK ATP-binding pocket and influence isoform selectivity.

Structure–activity relationship ROCK inhibition Pyrrolidine N-substituent SAR

Rotatable Bond Count and Molecular Flexibility as a Differentiator from Rigid Analogs

The target compound contains 5 rotatable bonds [1], compared to 4 rotatable bonds for the N-benzyl analog and 4 for the N-(4-chlorobenzyl) analog [2]. The additional rotatable bond originates from the 3-methylbutyl chain, which has two sp³–sp³ single bonds (N–CH2–CH2–CH) capable of rotation, versus one sp³–sp³ bond in the benzyl series (N–CH2–Ph). This increased conformational flexibility may influence entropic penalties upon binding and the ability of the compound to adopt productive binding conformations within the ROCK active site.

Conformational flexibility Ligand efficiency Molecular recognition

Patent Landscape Positioning: Occurrence in ROCK Inhibitor Patent Family US9458110 and Distinction from Phenylpyrazole Leads

The 5-aminoisoquinoline scaffold exemplified by N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine appears within the broader ROCK inhibitor patent estate US9458110, which primarily claims phenylpyrazole derivatives as ROCK1 and ROCK2 inhibitors with reported IC50 values ranging from 0.230 nM to 6.69 nM against ROCK1 and ROCK2 [1]. While the most potent compounds in US9458110 are phenylpyrazoles, the isoquinolin-5-amine sub-series, including N-alkyl pyrrolidine variants, represents a structurally distinct chemotype within the same IP space. This structural divergence from the phenylpyrazole core may offer different off-target kinase selectivity profiles and intellectual property freedom-to-operate considerations.

Patent analysis ROCK1/ROCK2 inhibitor Intellectual property landscape

Recommended Research and Industrial Application Scenarios for N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine Based on Verified Evidence


Tool Compound for Investigating the Role of Pyrrolidine N-Substituent Lipophilicity in ROCK Inhibitor Structure–Activity Relationships

Given its computed XLogP3 of 4, which is intermediate between the unsubstituted benzyl analog (XLogP3 ≈ 3.7) and the 4-chlorobenzyl analog (XLogP3 ≈ 4.2), N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine serves as a strategic probe for dissecting the contribution of lipophilicity to ROCK inhibitory potency, cellular permeability, and metabolic stability within the isoquinoline chemotype [1]. Researchers can use this compound in matched-pair SAR studies to deconvolute hydrophobic effects from aromatic π-stacking interactions, which are conflated in benzyl-substituted analogs [1].

Chemical Biology Probe for Evaluating the Impact of N-Substituent Flexibility on Kinase Binding Kinetics

With 5 rotatable bonds—one more than the benzyl and 4-chlorobenzyl analogs—this compound enables systematic evaluation of how increased conformational flexibility in the pyrrolidine N-substituent affects ROCK binding on-rates, off-rates, and residence time [1]. This application scenario is particularly relevant for programs aiming to optimize target residence time, a parameter increasingly correlated with sustained pharmacodynamic effects in vivo [2].

Scaffold-Hopping Starting Point for ROCK Inhibitor Lead Optimization Seeking Differentiation from the Phenylpyrazole Patent Space

As an isoquinolin-5-amine derivative structurally distinct from the phenylpyrazole leads claimed in US9458110 B2, this compound offers medicinal chemistry teams a chemically differentiated scaffold for lead optimization [1]. Procurement of this compound enables exploration of a different region of chemical space within the ROCK inhibitor field, potentially leading to novel intellectual property and improved selectivity profiles against off-target kinases that are inhibited by phenylpyrazole-based ROCK inhibitors [1].

Reference Standard for Analytical Method Development and Quality Control of 5-Aminoisoquinoline ROCK Inhibitor Libraries

The well-defined chemical structure (C18H25N3, MW 283.4 g/mol), availability of the CAS registry number (919120-72-2), and computed physicochemical descriptors (XLogP3 = 4, TPSA = 28.2 Ų, HBD = 1, HBA = 3) make this compound suitable as a reference standard for developing and validating HPLC, LC-MS, and computational chemistry methods used in the characterization of 5-aminoisoquinoline-based compound libraries [1]. Its distinct retention time and mass spectral signature, predicted from its lipophilicity and molecular weight, differentiate it from closely related analogs in analytical workflows [1].

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